molecular formula C7H8F2O2 B2610744 4,4-Difluorocyclohexene-1-carboxylic acid CAS No. 1379194-22-5

4,4-Difluorocyclohexene-1-carboxylic acid

Cat. No.: B2610744
CAS No.: 1379194-22-5
M. Wt: 162.136
InChI Key: DZUZIKGCIQPEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluorocyclohexene-1-carboxylic acid is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexene ring and a carboxylic acid functional group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene-1-carboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexene intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorocyclohexene-1,2-dicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Difluorocyclohexene-1,2-dicarboxylic acid

    Reduction: Difluorocyclohexene-1-methanol, difluorocyclohexene-1-aldehyde

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Difluorocyclohexene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability due to the presence of fluorine atoms.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 4,4-Difluorocyclohexene-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 4-Fluorocyclohexene-1-carboxylic acid
  • 4,4-Difluorocyclohexane-1-carboxylic acid
  • 4,4-Difluorocyclohexene-1-methanol

Comparison: 4,4-Difluorocyclohexene-1-carboxylic acid is unique due to the presence of two fluorine atoms on the cyclohexene ring, which significantly alters its chemical reactivity and physical properties compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a distinct and valuable compound in various applications.

Properties

IUPAC Name

4,4-difluorocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZIKGCIQPEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the above ester (0.58 g, 2.29 mmol) in 6 mL of methanol and 0.5 mL of THF was added 2.5 mL of 1 molar sodium hydroxide solution. The solution was stirred for 4 hours at ambient temperature, and then the pH was adjusted to 6 by the addition of 2 M HCl. The reaction mixture was men concentrated under vacuum, and the residue was azeotroped with toluene to provide 4,4-difluorocyclohex-1-ene-1-carboxylic acid an oily solid.
Name
ester
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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